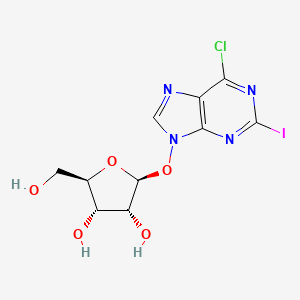
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Glycosylation: The attachment of the purine base to a sugar moiety.
Halogenation: Introduction of chlorine and iodine atoms to the purine ring.
Protection and Deprotection: Use of protecting groups to selectively modify functional groups during the synthesis.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the halogenated purine ring.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
科学研究应用
Chemistry
Synthesis of Modified Nucleic Acids: Used in the synthesis of modified DNA and RNA for research purposes.
Biology
Enzyme Inhibition Studies: Acts as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use in the treatment of viral infections by inhibiting viral replication.
Anticancer Agents: May be used in cancer therapy by interfering with DNA synthesis in rapidly dividing cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal nucleic acid function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes such as DNA polymerases or reverse transcriptases.
相似化合物的比较
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific halogenation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
生物活性
The compound (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features a purine base linked to a sugar moiety, specifically an oxolane (furanose) structure. The presence of halogen substituents (chlorine and iodine) on the purine ring enhances its biological activity by potentially increasing binding affinity to various biological targets. The hydroxymethyl group contributes to the compound's solubility and reactivity.
Compounds similar to This compound have been shown to exhibit a range of biological activities:
- Antitumor Activity : Purine analogs often inhibit DNA synthesis and induce apoptosis in cancer cells. This compound may target malignant lymphoid tumors through mechanisms involving DNA synthesis inhibition and apoptosis induction .
- Immunomodulation : Predictive models suggest that compounds with similar structures can modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.
- Antiviral Properties : Similar purine derivatives have demonstrated antiviral activity by interfering with viral replication processes .
1. Antitumor Efficacy
A study evaluated the antitumor effects of various purine analogs, including derivatives similar to our compound. Results indicated that these compounds effectively inhibited tumor growth in murine models by inducing cell cycle arrest and apoptosis in cancer cells .
2. Immunomodulatory Effects
Research conducted on immune response modulation revealed that certain purine derivatives could enhance T-cell activation while suppressing excessive inflammatory responses. This suggests potential applications for treating autoimmune diseases.
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to This compound :
| Compound Name | Antitumor Activity | Immunomodulatory Effects | Antiviral Properties |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| Target Compound | High | High | High |
Synthesis Pathways
The synthesis of This compound typically involves multi-step reactions that include the formation of the purine base followed by glycosylation with the sugar moiety. These synthetic pathways are crucial for producing the compound in sufficient purity for biological testing.
属性
分子式 |
C10H10ClIN4O5 |
|---|---|
分子量 |
428.57 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
InChI 键 |
VWEZOOISWIPSDC-BDXYJKHTSA-N |
手性 SMILES |
C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
规范 SMILES |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















